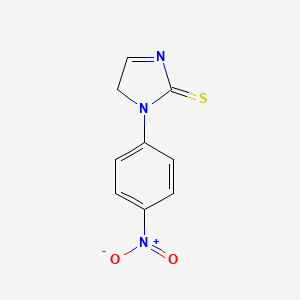

1-(4-Nitrophenyl)-1H-imidazole-2(5H)-thione

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-4H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCNNEVPNCWICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The α-bromo ketone undergoes nucleophilic attack by thiourea, followed by cyclization to form the imidazole ring. Microwave irradiation (700 W, 3.5 minutes) in ethanol-water solvent facilitates rapid dehydrohalogenation and ring closure. Key advantages include:

Characterization Data for Analogous Compounds

-

IR (KBr) : 3172 cm⁻¹ (O–H stretch), 1631 cm⁻¹ (C=C), 1481 cm⁻¹ (C=N), 1006 cm⁻¹ (C–N).

-

¹H NMR (CDCl₃) : δ 7.3–7.9 (aromatic protons), 4.3 ppm (–CH₂), 12.1 ppm (–OH).

Table 1: Comparative Yields for Microwave vs. Conventional Synthesis

| Substrate | Method | Yield (%) |

|---|---|---|

| 4-Chlorophenyl derivative | Conventional | 55 |

| 4-Chlorophenyl derivative | Microwave | 70 |

| 2-Hydroxy-5-methylphenyl | Microwave | 78 |

The introduction of the thione group via sulfurization is exemplified by work from the MDPI study (2022), where imidazole-2-thiones were synthesized from carbene intermediates. For 1-(4-nitrophenyl)-1H-imidazole-2(5H)-thione, a putative pathway involves:

Stepwise Synthesis

Key Observations

-

Solution-Phase Sulfurization : 67% yield after 16 hours at room temperature.

-

Mechanochemical Approach : 43% yield after 3 hours of ball milling.

Equation :

Multi-Component Reactions (MCRs) Under Solvent-Free Conditions

The one-pot MCR strategy, as reported by SCIRP (2013), offers a streamlined route to tetrasubstituted imidazoles. Adapting this protocol for this compound involves:

Reaction Components

Procedure

-

Mix components under solvent-free conditions.

-

Irradiate with microwaves (700 W, 2–3 minutes).

-

Isolate via extraction with CH₂Cl₂ and recrystallize from ethanol.

Advantages :

-

Efficiency : Reaction completes in <5 minutes.

-

Catalyst Reusability : Ionic liquids retain activity after three cycles.

Table 2: MCR Optimization for Imidazole-Thiones

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| [BMIM]Br | 3 | 82 |

| HPA | 13 | 75 |

Cyclization with Carbon Disulfide (CS₂)

A three-step synthesis inspired by the Iranian Journal of Science (2018) involves:

-

Condensation : Benzil reacts with 4-nitrobenzaldehyde to form α,β-unsaturated ketone.

-

Reduction : Nitro group reduction to amine using H₂/Pd-C.

-

Cyclization : Reaction with CS₂ under basic conditions (KOH/EtOH, reflux).

Critical Step : Cyclization at 80°C for 5 hours achieves 68–72% yield for quinazoline analogs. Modifications to exclude fused-ring formation could directly yield the target compound.

Table 3: Summary of Synthetic Routes

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1H-imidazole-2(5H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that imidazole derivatives, including 1-(4-nitrophenyl)-1H-imidazole-2(5H)-thione, exhibit significant anticancer properties. A study highlighted the synthesis of various imidazole derivatives and their testing against different cancer cell lines, such as colon (Caco-2), cervical (HeLa), and breast cancer (MCF-7) cells. The results indicated that these compounds could inhibit cancer cell proliferation effectively, with some derivatives showing IC50 values comparable to established drugs like doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that imidazole derivatives possess activity against various bacterial strains, including drug-resistant Mycobacterium abscessus. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Efficient Synthesis Techniques

The synthesis of this compound can be achieved through microwave-assisted methods, which significantly improve yield and reaction time compared to traditional techniques. For example, a study reported yields of up to 78% using microwave irradiation for the synthesis of related imidazole derivatives . This method is not only efficient but also environmentally friendly, aligning with modern sustainable chemistry practices.

| Synthesis Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Microwave Irradiation | 78 | 3.5 minutes | Ethanol, TEBA catalyst |

| Conventional Method | 50 | Several hours | Varies |

Potential in High Energy Density Materials

The structural characteristics of imidazoles make them suitable candidates for high energy density materials (HEDMs). Compounds with nitro groups are particularly interesting due to their explosive properties and potential applications in military and aerospace industries . Research into the synthesis of polynitroimidazoles has revealed promising results regarding their stability and performance under various conditions.

Case Study: Anticancer Screening

In a systematic screening of synthesized imidazole derivatives, compounds were evaluated for their anticancer activities against multiple cell lines. The study found that certain substitutions on the imidazole ring significantly impacted biological activity. For instance, compounds with lipophilic side chains exhibited enhanced potency against cancer cells .

Case Study: Antimicrobial Testing

Another significant study focused on the antimicrobial efficacy of imidazole-based compounds against Mycobacterium species. The results showed that specific modifications in the structure led to improved activity against resistant strains, indicating the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-imidazole-2(5H)-thione involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Imidazole-thione derivatives exhibit diverse physical properties depending on substituents:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound increases thermal stability (higher melting point) compared to electron-donating groups (e.g., methoxy) or halogens .

- Hydrogen Bonding: Derivatives with N-H groups (e.g., 4-phenyl-pyridyl analog in ) form N-H···S hydrogen bonds, creating centrosymmetric dimers that enhance crystal packing . The nitro group may reduce hydrogen-bond donor capacity compared to amino or hydroxyl substituents.

Key Observations :

- Aryl Substituents: Arylideneamino groups (e.g., benzylideneamino in ) improve anticancer activity by enhancing lipophilicity and target binding .

- Halogenation : Chloro and trifluoromethyl groups (e.g., 5.22 in ) increase enzyme inhibitory activity through hydrophobic interactions .

- Nitro Group Limitations : While nitro groups improve stability, they may reduce cell permeability due to high polarity, explaining the lack of reported activity for the target compound.

Key Observations :

- MCR strategies offer high efficiency for imidazole-thiones, but substituent compatibility varies. For example, nitro groups may require anhydrous conditions to prevent side reactions.

Biological Activity

1-(4-Nitrophenyl)-1H-imidazole-2(5H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of an imidazole ring and a nitrophenyl substituent, exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time. For instance, a recent study demonstrated an efficient synthesis route yielding 78% for similar imidazole derivatives under microwave irradiation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study reported MIC values ranging from 31.25 to 1000 µg/mL for several imidazole derivatives, highlighting their bactericidal potential .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| Bacillus subtilis | 125 | |

| Escherichia coli | 250 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines have shown promising results. The compound exhibits cytotoxic effects with IC50 values indicating its effectiveness against human cancer cell lines such as MDA-MB-231 (breast cancer) and U-251 (glioblastoma). The observed cytotoxicity is attributed to the compound's ability to interact with cellular targets involved in cancer progression .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| U-251 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups, such as nitro groups on the phenyl ring, enhances its reactivity and biological efficacy. Research indicates that variations in substituents on the imidazole and phenyl rings significantly affect both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the diverse applications of imidazole derivatives in medicinal chemistry:

- Study on Antimicrobial Properties : A comprehensive evaluation of a series of imidazole derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

- Anticancer Evaluation : In another study, the effect of different substituents on the imidazole ring was analyzed for their anticancer properties against various cell lines, revealing a strong correlation between specific structural features and increased cytotoxicity .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)-1H-imidazole-2(5H)-thione, and what methodological considerations are critical for optimizing yield?

A widely used approach involves cyclocondensation reactions under nitrogen atmospheres. For example, sodium metabisulfite can act as a catalyst in dry DMF at 120°C to promote the formation of imidazole-thione derivatives. Key considerations include:

Q. How is the crystal structure of this compound characterized, and what analytical techniques are essential for confirming its molecular geometry?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular geometry. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Key parameters include:

- Bond lengths and angles : Validate computational models (e.g., DFT).

- Packing diagrams : Reveal supramolecular architectures critical for property prediction .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound, and what parameters should be prioritized in such studies?

Density Functional Theory (DFT) calculations elucidate frontier molecular orbitals (FMOs), charge distribution, and tautomeric stability. Prioritize:

- HOMO-LUMO gaps : Correlate with chemical reactivity and optoelectronic properties.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

- Solvent effects : Include polarizable continuum models (PCM) to mimic experimental conditions .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar imidazole-thione derivatives?

Contradictions often arise from variations in substituent effects or assay conditions. Mitigate these by:

- Systematic substituent screening : Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) .

- Standardized bioassays : Use consistent fungal strains (e.g., Candida albicans) and MIC (Minimum Inhibitory Concentration) protocols .

- Docking studies : Validate interactions with target enzymes (e.g., cytochrome P450) to explain activity disparities .

Q. How can reaction fundamentals and reactor design principles improve the scalability of imidazole-thione synthesis?

Adopt microreactor systems to enhance heat/mass transfer and reduce side products. Key factors include:

- Residence time optimization : Prevents intermediate decomposition.

- Catalyst immobilization : Use silica-supported reagents for recyclability .

- Flow chemistry : Enables continuous production with >90% yield in pilot-scale setups .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.